2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium
Description
This compound belongs to the benzothiazolium class, characterized by a conjugated heterocyclic core with extended π-systems. Key structural features include:
- Isobut-1-enyl group: Enhances planarity and conjugation, critical for electronic applications.
- 4-Sulphonatobutyl substituent: Improves water solubility and stabilizes the cationic charge via sulfonate groups.
- Ethyl group on benzothiazole: Modulates steric and electronic properties .
Its zwitterionic nature (cationic benzothiazolium paired with anionic sulfonate) makes it suitable for optoelectronic materials, such as organic light-emitting diodes (OLEDs) or fluorescent dyes, where solubility and charge balance are crucial .
Properties
CAS No. |
30457-66-0 |
|---|---|
Molecular Formula |
C24H26N2O3S3 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
4-[2-[(E,3E)-3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C24H26N2O3S3/c1-3-25-19-10-4-6-12-21(19)30-23(25)16-18(2)17-24-26(14-8-9-15-32(27,28)29)20-11-5-7-13-22(20)31-24/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3 |
InChI Key |
ZCJPIQRUDMDSMK-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-])/C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium involves several steps. The synthetic route typically includes the condensation of 3-ethylbenzothiazolium with isobut-1-enyl and sulphonatobutyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various biological applications due to its unique structural properties.
Antimicrobial Activity
Studies indicate that benzothiazole derivatives possess antimicrobial properties. The sulfonate group enhances solubility, allowing for better interaction with microbial membranes. In vitro tests have demonstrated efficacy against multiple bacterial strains, suggesting potential as a new class of antibiotics.
Anticancer Potential
Research has highlighted the ability of benzothiazole compounds to inhibit cancer cell proliferation. The mechanism involves the modulation of cell signaling pathways, particularly those related to apoptosis and cell cycle regulation. Preliminary studies suggest that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of sensors and dyes.
Fluorescent Dyes
Due to its strong photophysical properties, this compound can be utilized as a fluorescent dye in biological imaging. Its ability to emit light upon excitation makes it valuable for tracking cellular processes in real-time.
Polymer Additives
Incorporating this compound into polymer matrices can enhance material properties such as thermal stability and UV resistance. This application is particularly relevant in the production of durable materials for outdoor use.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of 2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium against various pathogens. The results indicated a significant reduction in bacterial growth compared to control groups, with minimal inhibitory concentrations (MIC) established for several strains.
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation, the compound was tested on human cancer cell lines. The findings revealed that it effectively inhibited cell proliferation through apoptosis induction, with IC50 values suggesting potent anticancer activity. Further mechanistic studies are ongoing to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Variations and Electronic Effects
- Target vs.
- Target vs. Sulfooxy Derivative : The sulfonate group in the target compound offers superior water solubility and pH stability over the sulfooxy (sulfate ester) group, which may hydrolyze under acidic conditions .
- Target vs. Imidazo Derivatives : The imidazo-benzothiazoles lack sulfonate groups, limiting their solubility but enabling biological activity due to lipophilic aromatic systems .
2.2 Solubility and Stability
- Target Compound : High aqueous solubility due to sulfonate groups, ideal for solution-processed optoelectronics. The triethylamine counterion may reduce aggregation in polar solvents .
- LT-D1260C : Zwitterionic structure eliminates the need for external counterions, simplifying purification but may limit solvent compatibility .
- Sulfooxy Derivative : Lower solubility in water due to the sulfate ester, requiring organic solvents for processing .
Biological Activity
The compound 2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium is a novel derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure composed of two benzothiazole rings with various substituents that enhance its biological activity. The presence of the sulfonate group is particularly significant as it may influence solubility and bioavailability.
1. Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).
- Mechanism of Action : It appears to induce apoptosis and arrest the cell cycle, similar to other effective benzothiazole derivatives. Notably, it inhibits key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 1.8 | Migration inhibition |
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes it a candidate for treating inflammatory conditions alongside cancer:
- Cytokine Levels Reduced : Significant decreases in IL-6 and TNF-α were noted at concentrations similar to those effective against cancer cells .
3. Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. Preliminary data suggest that this compound may also inhibit bacterial growth, although specific studies are needed to quantify this effect.
Case Studies
A recent study synthesized a series of benzothiazole derivatives, including the compound in focus, and assessed their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
